molecular formula C12H10BrClN2O3S B8741293 N-(5-bromo-2-chloropyridin-3-yl)-4-methoxybenzenesulfonamide

N-(5-bromo-2-chloropyridin-3-yl)-4-methoxybenzenesulfonamide

Cat. No.: B8741293
M. Wt: 377.64 g/mol
InChI Key: ZRPDNMVNMBLXSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-chloropyridin-3-yl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C12H10BrClN2O3S and its molecular weight is 377.64 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10BrClN2O3S

Molecular Weight

377.64 g/mol

IUPAC Name

N-(5-bromo-2-chloropyridin-3-yl)-4-methoxybenzenesulfonamide

InChI

InChI=1S/C12H10BrClN2O3S/c1-19-9-2-4-10(5-3-9)20(17,18)16-11-6-8(13)7-15-12(11)14/h2-7,16H,1H3

InChI Key

ZRPDNMVNMBLXSY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=C(N=CC(=C2)Br)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-Bromo-2-chloropyridin-3-amine (1 g, 4.82 mmol) was dissolved in THF (5.5 ml) and a solution of sodium bis(trimethylsilyl)amide (1M in THF, 14.5 ml, 14.5 mmol) was added dropwise. Ten minutes later, 4-methoxybenzene-1-sulfonyl chloride (3 g, 14.5 mmol) was added and the reaction mixture stirred for 2 h. A saturated solution of sodium bicarbonate was then added dropwise and the reaction mixture extracted with dichloromethane (×3). The organic phase was dried over magnesium sulphate, filtered and the solvent evaporated under reduced pressure. The resulting crude was purified by flash chromatography using SP1® Purification System (0% to 10%, dichloromethane-ethyl acetate) to obtain 1.49 g (82% yield) of the title compound. Purity: 100%
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5.5 mL
Type
solvent
Reaction Step One
Quantity
14.5 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
82%

Synthesis routes and methods II

Procedure details

A round bottom flask was charged with 5-bromo-2-chloropyridin-3-amine (2.50 g, 12.1 mmol) and 24 mL THF and the solution was cooled to −78° C. under nitrogen. 1.0 M LiHMDS (24.1 ml, 24.1 mmol) was added slowly and the solution was stirred for 10 min at −78° C. 4-methoxybenzene-1-sulfonyl chloride (3.49 g, 16.9 mmol) dissolved in a minimum amount of THF (˜5 mL) was added slowly, and the cooling bath was removed after 10 min. The reaction was stirred at room temperature overnight and was quenched with saturated NH4Cl. The layers were separated, and the organic portion was diluted with CH2Cl2, washed with 1 N HCl and brine. The organic portion was dried with MgSO4, filtered and concentrated. The crude material was dissolved in CH2Cl2 (˜20 mL) and ether was added (˜40 mL) in portions over 15 min. After allowing to stand in the freezer for 1 h, the solids were filtered and washed with ether. N-(5-bromo-2-chloropyridin-3-yl)-4-methoxybenzenesulfonamide (3.127 g, 68.7% yield) was isolated as a white crystalline solid. MS (ESI pos. ion) m/z calc'd for C12H10BrClN2O3S: 377.6. found 378.8.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
24.1 mL
Type
reactant
Reaction Step Two
Quantity
3.49 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

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